2-(4-Methyl-2-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
2-(4-Methyl-2-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an epoxyisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps. One common route starts with the nitration of 4-methylphenyl compounds to introduce the nitro group. This is followed by a series of reactions including cyclization and epoxidation to form the epoxyisoindole core. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are frequently used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(4-Methyl-2-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The epoxyisoindole core can also interact with nucleophiles in biological systems, contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-nitrophenyl isothiocyanate
- 2-Methyl-4-nitrophenyl isocyanate
- 4-Methyl-2-nitrophenyl isocyanate
Uniqueness
Compared to similar compounds, 2-(4-Methyl-2-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is unique due to its epoxyisoindole core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in other related compounds.
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-7-2-3-8(9(6-7)17(20)21)16-14(18)12-10-4-5-11(22-10)13(12)15(16)19/h2-6,10-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYKLRVZRPIDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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